REACTION_CXSMILES
|
Cl[Si](C)(C)C.Br[C:7]([F:14])([F:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9].[N:15]1([CH2:24]NC2CCCCC2)[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2N=N1>O1CCCC1.[Zn]>[CH2:11]([O:10][C:8](=[O:9])[C:7]([F:14])([F:13])[CH2:24][NH:15][CH:19]1[CH2:20][CH2:21][CH2:22][CH2:23][CH2:18]1)[CH3:12]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
20.4 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
N1(N=NC2=C1C=CC=C2)CNC2CCCCC2
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below 35 degrees
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to −10 to 0 degrees
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature at −10 to 0 degrees
|
Type
|
WAIT
|
Details
|
After 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred for another 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to −10 to 0 degrees
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of 200 mL of saturated aqueous sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
added at a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature at −10 to 0
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
washing with 200 mL of ether
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted twice with 200 mL of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
200 mL of hexanes-ether (80:20) was added to the residue
|
Type
|
CUSTOM
|
Details
|
the resulting solid was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrated concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CNC1CCCCC1)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |